3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one
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Overview
Description
3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a phenyl group and an isopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under specific conditions. For instance, the reaction of 2-(Prop-1-en-2-yl)phenylmagnesium bromide with cyclobutanone in the presence of a catalyst can yield the desired compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic substitution.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one is unique due to its specific structural features, such as the cyclobutanone ring and the isopropenyl group
Properties
CAS No. |
918299-10-2 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(2-prop-1-en-2-ylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C13H14O/c1-9(2)12-5-3-4-6-13(12)10-7-11(14)8-10/h3-6,10H,1,7-8H2,2H3 |
InChI Key |
OWFCWWKCYPGQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1C2CC(=O)C2 |
Origin of Product |
United States |
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